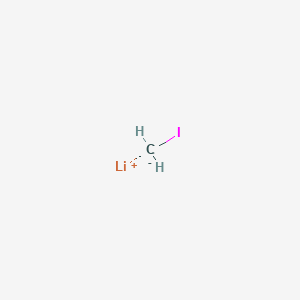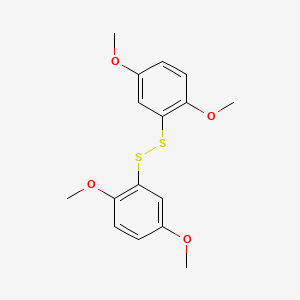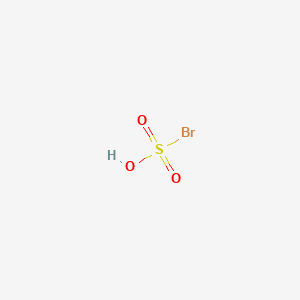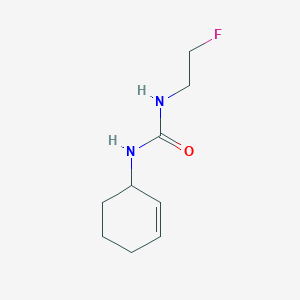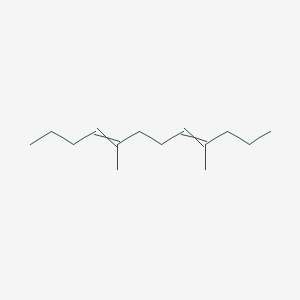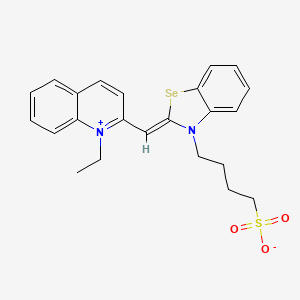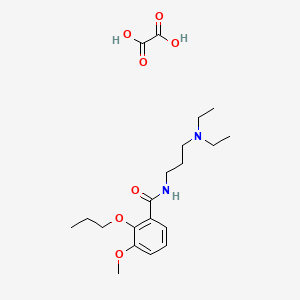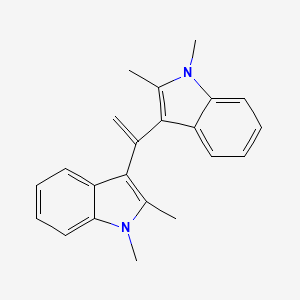
3,3'-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole) is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound features two indole units connected via an ethene bridge, with methyl groups at the 1 and 2 positions of each indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole) typically involves the reaction of 1,2-dimethylindole with ethene derivatives under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, where the indole units are linked through an ethene bridge. The reaction conditions often include:
Catalyst: Palladium-based catalysts such as Pd(PPh3)4.
Solvent: Toluene or dimethylformamide (DMF).
Temperature: Elevated temperatures around 100-150°C.
Reaction Time: Several hours to ensure complete coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening for catalyst and condition optimization is common to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethene bridge to an ethane bridge.
Substitution: Electrophilic substitution reactions can occur at the indole rings, especially at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of quinonoid derivatives.
Reduction: Conversion to 3,3’-(Ethane-1,1-diyl)bis(1,2-dimethyl-1H-indole).
Substitution: Halogenated or nitro-substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole) has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,3’-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The ethene bridge and methyl groups play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-(Ethane-1,1-diyl)bis(1H-indole): Similar structure but with an ethane bridge instead of an ethene bridge.
3,3’-(Ethene-1,1-diyl)bis(1H-indole): Lacks the methyl groups at the 1 and 2 positions.
3,3’-(Ethene-1,1-diyl)bis(2-methyl-1H-indole): Methyl group only at the 2 position.
Uniqueness
3,3’-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole) is unique due to the presence of both methyl groups at the 1 and 2 positions of each indole ring, which can influence its chemical reactivity and biological activity. The ethene bridge also contributes to its distinct properties compared to similar compounds with different bridging units.
Eigenschaften
CAS-Nummer |
33022-89-8 |
|---|---|
Molekularformel |
C22H22N2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
3-[1-(1,2-dimethylindol-3-yl)ethenyl]-1,2-dimethylindole |
InChI |
InChI=1S/C22H22N2/c1-14(21-15(2)23(4)19-12-8-6-10-17(19)21)22-16(3)24(5)20-13-9-7-11-18(20)22/h6-13H,1H2,2-5H3 |
InChI-Schlüssel |
NKZDERYBUWIWPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=C)C3=C(N(C4=CC=CC=C43)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


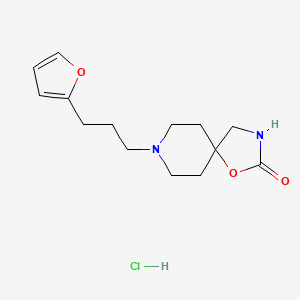
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
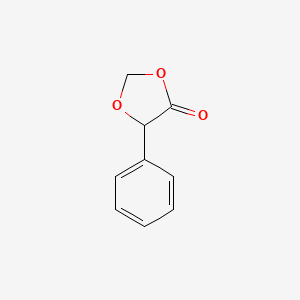
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)
